molecular formula C12H16O4S B1315774 Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate CAS No. 97986-34-0

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Cat. No.: B1315774
CAS No.: 97986-34-0
M. Wt: 256.32 g/mol
InChI Key: ZEERHWXRRLRIQO-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, also known as Tetrahydro-2H-pyran-4-yl p-tosylate, is a chemical compound used in the field of organic synthesis .

Mode of Action

It is known to be used as a reagent in organic synthesis , suggesting that it may interact with other compounds to facilitate chemical reactions.

Biochemical Pathways

As a reagent in organic synthesis , it likely participates in various chemical reactions, potentially affecting multiple pathways depending on the context of its use.

Pharmacokinetics

As a compound used in organic synthesis , its bioavailability would likely depend on the specific conditions of the reaction it is used in.

Result of Action

As a reagent in organic synthesis , its effects would likely be dependent on the specific reactions it is used in.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the conditions of the reaction it is used in, such as temperature, pH, and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which are crucial for the oral treatment of viral hepatitis . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, thereby influencing the biochemical pathways involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells, thereby inhibiting tumor growth . This effect is achieved through the compound’s ability to interfere with specific signaling pathways that regulate cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a CB2 cannabinoid receptor agonist, which plays a role in modulating immune responses and inflammation . Additionally, it can inhibit certain enzymes, thereby altering the biochemical pathways and cellular processes in which these enzymes are involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of tumor growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s effects on metabolic flux and metabolite levels are significant, as they influence the overall biochemical processes within cells . Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions determine the compound’s bioavailability and its ability to exert its effects on target cells and tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within these subcellular structures influences its interactions with biomolecules and its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate typically involves the reaction of tetrahydro-2H-pyran-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-2H-pyran-4-yl methanesulfonate
  • Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate
  • Tetrahydro-2H-pyran-4-yl p-toluenesulfonate

Uniqueness

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is unique due to its specific reactivity and stability. The presence of the 4-methylbenzenesulfonate group provides distinct chemical properties, making it suitable for specific synthetic applications where other sulfonate esters may not be as effective .

Properties

IUPAC Name

oxan-4-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEERHWXRRLRIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553365
Record name Oxan-4-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97986-34-0
Record name Oxan-4-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic acid (0.856 ml) was added to a solution of p-anisidine (1.23 g) and 2-chloropyrimidine (1.72 g) in dioxane (20 ml), and the resulting mixture was stirred overnight while heating the mixture to reflux. After cooling the reaction solution to room temperature, 1 N aqueous sodium hydroxide solution was added thereto and the resulting mixture was extracted 3 times with chloroform, followed by drying the organic layers over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was reprecipitated from chloroform/hexane mixed solvent to obtain N-(4-methoxyphenyl)pyrimidin-2-amine (1.39 g). (2) Under an argon atmosphere, p-toluenesulfonyl chloride (3.82 g) was added to a solution of tetrahydro-2H-pyran-4-ol (2.00 g) in pyridine (50 ml) at 0° C., and the resulting mixture was stirred at room temperature overnight. After adding 1 N hydrochloric acid thereto, the resulting mixture was extracted 3 times with ethyl acetate. Organic layers were washed 3 times with water and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by column chromatography (silica gel, eluent: ethyl acetate/hexane=1/6) to obtain tetrahydro-2H-pyran-4-yl-4-methylbenzenesulfonate (2.92 g). (3) Under an argon atmosphere, N-4-(methoxyphenyl)pyrimidin-2-amine (402 mg) was added to a suspension of sodium hydride (120 mg) in anhydrous DMF (15 ml), and the resulting mixture was stirred at room temperature for 30 minutes. A solution of tetrahydro-2H-pyran-4-yl-4-methylbenzenesulfonate (2.92 g) in anhydrous DMF (10 ml) was added to the reaction solution, and the resulting mixture was stirred at 50° C. for 24 hours. Sodium hydride (120 mg) was further added to the reaction solution, and the resulting mixture was stirred at 50° C. for 24 hours. The solution was cooled to room temperature, and saturated brine was added thereto, followed by extracting the resulting mixture 3 times with ethyl acetate. Organic layers were washed 3 times with water and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by column chromatography (silica gel, eluent: ethyl acetate/hexane=1/3) to obtain N-(tetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine (342 mg). (4) A mixture of N-(tetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine (342 mg) and pyridine hydrochloride (2.00 g) was heated to 170° C. and stirred for 1 hour. Pyridine hydrochloride (1.00 g) was further added to the reaction solution, and the resulting mixture was stirred at 170° C. for 1 hour. The reaction solution was allowed to cool to room temperature and saturated brine was added thereto, followed by extracting the resulting mixture 3 times with ethyl acetate. Organic layers were washed 3 times with water and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. To a suspension of the obtained residue and potassium carbonate (498 mg) in THF (15 ml), N-phenylbis(trifluoromethanesulfonimide) (514 mg) was added, and the resulting mixture was stirred at room temperature for 5 hours. Saturated brine was added to the reaction solution, and the resulting mixture was extracted 3 times with ethyl acetate, followed by drying the organic layers over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by column chromatography (silica gel, eluent: ethyl acetate/hexane=1/5) to obtain trifluoromethanesulfonic acid 4-[pyrimidin-2-yl-(tetrahydropyran-4-yl)amino]phenyl ester (228 mg). NMR (H1, CDCl3): δ 1.52-1.61 (2H, m), 1.83-1.87 (2H, m), 3.57 (2H, dt, J=12.0, 1.6 Hz), 4.00 (2H, dd, J=11.6, 4.8 Hz), 4.97-5.03 (1H, m), 6.59 (1H, t, J=4.8 Hz), 7.19-7.23 (2H, m), 7.34-7.37 (2H, m), 8.29 (2H, d, J=4.8 Hz)
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 133 g (1.31 mol) of tetrahydropyran-4-ol in pyridine (1.5 L) are added 373 g (1.95 mol) of p-toluenesulfonylchloride portionwise at 10° C. After complete addition the reaction is allowed to warm to room temperature and stirred for 18 h. The reaction is poured onto a stirred mixture of aqueous HCl/ice. The resulting precipitate is isolated by filtration and dissolved in DCM (1 L). The organic layer is washed with 1M aqueous HCl solution (1 L), followed by saturated aqueous NaHCO3 solution (1 L) and is then dried over Na2SO4. Filtration and concentration of the filtrate under reduced pressure gives 300 g of toluene-4-sulfonic acid tetrahydropyran-4-yl ester as an orange oil. Yield: 90%, ES-MS: m/z: 257 [M+H], 279 [M+Na]
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of tetrahydo-4-pyranol (5.00 g; 48.9 mmol) in pyridine (30 mL) at 0-5° C. was added portionwise p-toluenesulfonyl chloride (13.9 g; 73.4 mmol). The mixture slowly warmed to room temperature, stirred overnight and poured onto 30 mL conc. HCl in ice. After stirring 15 minutes the solid was filtered and dried in vacuo. Trituration with t-butyl methyl ether provided 11.7 g of the desired product. 1H NMR (CDCl3) δ 7.82 (d, 2H), 7.35 (d, 2H), 4.70 (m, 1H), 3.88 (m, 2H), 3.47 (m, 2H), 2.46 (s, 3H), 1.86 (m, 2H), 1.76 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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